4-Propanoylphenyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propanoylphenyl 4-methylbenzoate is an organic compound with the molecular formula C17H16O3 It is an ester formed from the reaction between 4-propanoylphenol and 4-methylbenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propanoylphenyl 4-methylbenzoate typically involves the esterification of 4-propanoylphenol with 4-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Propanoylphenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination can be employed.
Major Products Formed
Oxidation: 4-Propanoylbenzoic acid and 4-methylbenzoic acid.
Reduction: 4-Propanoylphenyl 4-methylbenzyl alcohol.
Substitution: Nitro or bromo derivatives of the original compound.
Scientific Research Applications
4-Propanoylphenyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Propanoylphenyl 4-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acids, which may interact with biological pathways. The phenyl rings can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with a similar structure but different substituents.
Ethyl benzoate: Another ester with ethyl group instead of propanoyl.
Propyl benzoate: Similar ester with a propyl group.
Uniqueness
4-Propanoylphenyl 4-methylbenzoate is unique due to the presence of both propanoyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.
Properties
Molecular Formula |
C17H16O3 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
(4-propanoylphenyl) 4-methylbenzoate |
InChI |
InChI=1S/C17H16O3/c1-3-16(18)13-8-10-15(11-9-13)20-17(19)14-6-4-12(2)5-7-14/h4-11H,3H2,1-2H3 |
InChI Key |
LDAJHFQNMQGLJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.